3-(furan-2-carbonyl)-7-methylchromen-4-one
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Overview
Description
3-(furan-2-carbonyl)-7-methylchromen-4-one is a heterocyclic compound that combines a furan ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-carbonyl)-7-methylchromen-4-one typically involves the reaction of furan-2-carbonyl chloride with 7-methylchromen-4-one under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of catalytic processes, such as the cross-ketonization of methyl 2-furoate with carboxylic acids, can also be employed to produce acyl furans, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-carbonyl)-7-methylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-(furan-2-carbonyl)-7-methylchromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(furan-2-carbonyl)-7-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl isothiocyanate: Known for its reactivity and use in the synthesis of heterocyclic compounds.
Furan-2-carbonyl chloride: A precursor in the synthesis of various furan derivatives.
7-methylchromen-4-one: A chromenone derivative with potential biological activities
Uniqueness
3-(furan-2-carbonyl)-7-methylchromen-4-one is unique due to its combined structure of furan and chromenone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-7-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-9-4-5-10-13(7-9)19-8-11(14(10)16)15(17)12-3-2-6-18-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMVTIXEVBZYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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